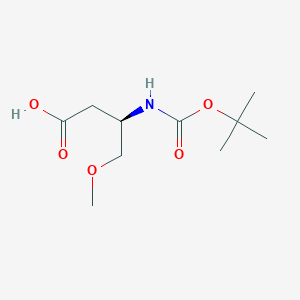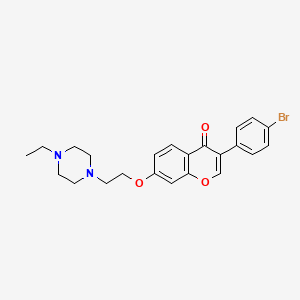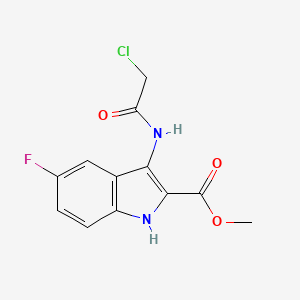![molecular formula C14H19ClN2O2 B3010600 N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide CAS No. 790263-92-2](/img/structure/B3010600.png)
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide" is a chemical entity that can be synthesized and utilized in various chemical reactions. It is structurally related to other compounds that have been synthesized and characterized in the literature, such as N-alkoxy α-halogenoacetamides, N-aryl-2-chloroacetamides, and various substituted acetamides. These compounds have been studied for their potential applications in medicinal chemistry and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides to produce tetrahydro-1,4-benzodiazepine-3-one derivatives, which can be achieved under mild reaction conditions and is scalable . Similarly, N-aryl-2-chloroacetamides have been used as electrophilic building blocks for the synthesis of thiazolo[3,2-a]pyrimidinones . The synthesis of these compounds typically involves the elimination of by-products such as aniline or 2-aminobenzothiazole . Additionally, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been reported, which involves a sequence of reactions starting from 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of related acetamides has been investigated using spectroscopic techniques such as FTIR and FT-Raman, as well as quantum chemical methods like ab initio and DFT studies . These studies provide insights into the structural, thermodynamical, and vibrational characteristics of the compounds. The influence of substituents on the characteristic frequencies of the amide group has also been analyzed .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been tested for antibacterial activity against various microorganisms . Additionally, the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives has been evaluated, although the results indicated a lack of significant activity in this regard .
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamides have been characterized through various analytical techniques. The crystal structures of some substituted acetamides have been determined, revealing the planarity of the phenyl rings and the acetamide group, as well as the effects of substitution on the molecular conformation . The synthesized compounds' purity has been confirmed by TLC, and their structures have been characterized by spectral data .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Several derivatives of N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide have been synthesized and evaluated for their potential anticancer activities. For instance, N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives, prepared by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide, demonstrated notable anticancer activity in certain compounds (Tay, Yurttaş, & Demirayak, 2012). Similarly, new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides synthesized from N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides showed promising results as potential anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Antimicrobial and Cytotoxic Activity
The derivatives of this compound also demonstrate significant antimicrobial and cytotoxic activities. For example, a series of new azetidine-2-one derivatives of 1H-benzimidazole, synthesized from 2-chloro-N-phenylacetamide, exhibited good antibacterial activity and cytotoxic properties in vitro (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Herbicidal Activity
In agriculture, N-(1-Arylethenyl)-2-chloroacetamides, a derivative of the compound , were found to be effective herbicides against upland weeds (Okamoto, Kato, Kobutani, Ogasawara, Konnai, & Takematsu, 1991).
Application in Organic Synthesis
The compound has also been used as a building block in organic synthesis. For instance, it was used in the synthesis of fused thiazolo[3,2-a]pyrimidinones (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
Moreover, derivatives of this compound have been studied for their photovoltaic efficiency and potential in ligand-protein interactions, contributing to the field of material sciences and molecular biology (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Anticonvulsant Activity
Additionally, studies have been conducted on the anticonvulsant activity of derivatives of this compound, contributing to neuropharmacology (El Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol’, Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide are currently unknown
Pharmacokinetics
Given its molecular weight of 28277 , it is likely to have good oral bioavailability as compounds with a molecular weight below 500 generally have good absorption and permeability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-8-14(18)16-9-13-11-17(6-7-19-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGTWKXELOOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)



![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)
![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)
![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)